4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Overview
Description
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H15N32ClH It is a derivative of pyrimidine and piperidine, which are both important heterocyclic compounds in organic chemistry
Scientific Research Applications
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of 4-methylpyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated equipment. The process is designed to ensure high efficiency and consistency in the quality of the final product. The industrial production methods may also include purification steps, such as crystallization or chromatography, to remove any impurities and obtain a highly pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)pyrimidine hydrochloride
- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVWITFBDYVTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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